N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Description

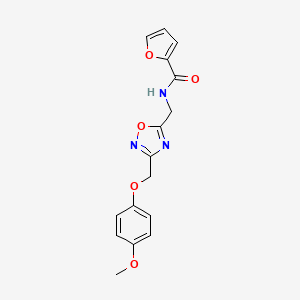

The compound N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenoxymethyl group and at position 5 with a methylene-linked furan-2-carboxamide. Its molecular formula is C₁₆H₁₅N₃O₅, with a molecular weight of approximately 329.3 g/mol (calculated). The 4-methoxy group on the phenoxy moiety may enhance solubility and metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5/c1-21-11-4-6-12(7-5-11)23-10-14-18-15(24-19-14)9-17-16(20)13-3-2-8-22-13/h2-8H,9-10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOHOUUPTHSNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes an oxadiazole ring and a furan carboxamide moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₃N₅O₄, with a molecular weight of approximately 343.34 g/mol. Its structure can be broken down into the following components:

- Oxadiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer effects.

- Furan Carboxamide : Contributes to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety can participate in nucleophilic substitution reactions, while the furan carboxamide may facilitate binding to enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | |

| Compound B | MCF7 | 0.67 | |

| Compound C | SK-MEL-5 | 0.87 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds possess potent anticancer properties.

Antimicrobial Activity

The oxadiazole derivatives have also been associated with antimicrobial effects. The presence of the methoxyphenoxy group enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

-

Study on Anticancer Efficacy :

A study conducted by Zhang et al. evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines including HEPG2 and MCF7. The results indicated that compounds with similar structural motifs as this compound exhibited significant cytotoxicity with IC50 values ranging from 1.18 µM to 0.67 µM . -

Antimicrobial Properties :

Research has shown that derivatives containing the oxadiazole ring possess broad-spectrum antimicrobial activity. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value indicating significant potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural and physicochemical differences between the target compound and its analogs:

Analysis of Key Structural Features

Heterocycle Modifications

- 1,2,4-Oxadiazole vs. Sulfur’s lower electronegativity may reduce hydrogen-bonding capacity compared to oxygen .

- Electron-Donating vs. Withdrawing Groups: The 4-methoxy group in the target compound donates electrons via resonance, enhancing stability and solubility.

Carboxamide Substituents

- N-Ethyl Group () : The ethyl group on the amide nitrogen increases lipophilicity (logP ~2.1 estimated), which may improve membrane permeability but reduce aqueous solubility compared to the unsubstituted target compound .

- Nitro Group () : The 5-nitro substitution on the furan ring introduces strong electron-withdrawing effects, which could enhance reactivity but also increase photodegradation risk or toxicity .

Bioisosteric Replacements

- Aminomethyl (): The primary amine in this analog improves water solubility (e.g., via hydrochloride salt formation) and provides a handle for further derivatization .

Physicochemical and Pharmacokinetic Implications

Research Findings and Theoretical Insights

While experimental data on biological activity are absent in the provided evidence, theoretical insights can be drawn:

- Methoxy vs. Chloro: The methoxy group’s electron-donating nature may stabilize interactions with polar enzyme active sites, whereas chloro’s hydrophobicity could favor non-polar pockets .

- Thiadiazole vs. Oxadiazole : The thiadiazole analog () may exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .

- Nitro Group : The nitro derivative () could act as a prodrug, with nitroreductase enzymes converting it to a reactive amine intermediate .

Q & A

Q. What synthetic strategies are optimal for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via [3+2] cycloaddition reactions. For example, in structurally related oxadiazole derivatives (e.g., oxadiazole-isopropylamides), nitrile oxides and amides are reacted under basic conditions to form the oxadiazole core, followed by functionalization of the methyl group with phenoxy and furan-carboxamide moieties . Key considerations include:

- Reagent selection : Use of triethylamine as a base to facilitate cyclization.

- Purification : Silica gel chromatography to isolate intermediates and final products, with HPLC and NMR (e.g., 1H/13C) for purity validation (typical purity >95%) .

- Isomer control : Monitoring diastereomeric ratios via 1H NMR (e.g., 4:1 or 3:1 ratios observed in analogous compounds) .

Q. How can the electronic properties of the 4-methoxyphenoxy group influence the compound’s reactivity?

The 4-methoxyphenoxy group contributes electron-donating effects via resonance (+M effect), which may stabilize the oxadiazole ring and modulate intermolecular interactions. Computational studies (e.g., density-functional theory, DFT) using hybrid functionals like B3LYP with 6-31G* basis sets can predict charge distribution and frontier molecular orbitals. Such analyses are critical for understanding nucleophilic/electrophilic sites in reactions or binding interactions .

Advanced Research Questions

Q. What computational methods are suitable for modeling non-covalent interactions between this compound and biological targets?

Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes to proteins (e.g., proteasomes or viral polymerases). For example:

- Parameterization : Employ the OPLS-AA force field for ligand and receptor.

- Validation : Compare docking scores with experimental IC50 values (e.g., compounds with furan-carboxamide motifs have shown docking scores >−8.0 kcal/mol against viral polymerases) .

- Post-docking analysis : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes .

Q. How can contradictions in bioactivity data for structurally similar oxadiazoles be resolved?

Discrepancies in bioactivity may arise from:

- Isomeric impurities : Use chiral HPLC or crystallography to confirm stereochemical consistency (e.g., diastereomers in oxadiazole-isopropylamides showed varying proteasome inhibition) .

- Solubility effects : Evaluate logP values (e.g., via shake-flask method) to determine bioavailability differences.

- Target selectivity : Perform kinome-wide profiling to identify off-target interactions (e.g., furan-carboxamide derivatives may cross-react with unrelated enzymes due to planar aromatic systems) .

Q. What spectroscopic techniques are essential for characterizing substituent effects on the furan-carboxamide moiety?

- NMR : 1H/13C NMR to confirm regiochemistry and monitor coupling constants (e.g., furan protons typically appear as doublets at δ 6.3–7.5 ppm) .

- IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

- Fluorescence spectroscopy : Assess π-π* transitions in the furan ring (λex ~300–350 nm) for tracking conformational changes in solution .

Q. How does the methoxy group’s position (para vs. meta) impact metabolic stability?

Comparative studies using hepatic microsomes (e.g., rat or human CYP450 isoforms) can quantify metabolic degradation rates. For example:

- Para-methoxy : May reduce oxidative metabolism due to steric shielding of the oxadiazole ring.

- Meta-methoxy : Could increase susceptibility to demethylation via CYP3A4, as seen in related aryl ethers .

Methodological Resources

- DFT protocols : Use B3LYP/6-31G* for geometry optimization and frequency calculations, validated against experimental thermochemistry data (average deviation <2.4 kcal/mol) .

- Synthetic workflows : Reference procedures from oxadiazole-isopropylamide synthesis (e.g., cyclization conditions, purification steps) .

- Bioactivity assays : Adapt protocols from antiviral docking studies (e.g., monkeypox DNA polymerase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.